Barium isodecanoate

Description

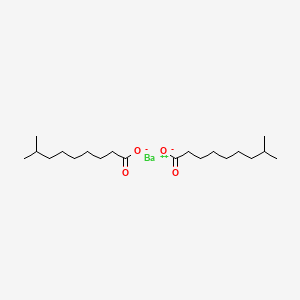

Barium isodecanoate (CAS: 93965-23-2) is a metal carboxylate compound derived from isodecanoic acid, a branched-chain carboxylic acid with ten carbon atoms (C10H20O2). Barium carboxylates, including isodecanoate, are typically utilized in industrial applications such as catalysts, stabilizers, or additives in polymers and coatings due to their thermal stability and solubility in organic matrices .

Properties

CAS No. |

93965-23-2 |

|---|---|

Molecular Formula |

C20H38BaO4 |

Molecular Weight |

479.8 g/mol |

IUPAC Name |

barium(2+);8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

AOXBGOXQPKELGN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting barium carbonate with isodecanoic acid. The reaction is carried out in a large reactor, and the product is purified through filtration and recrystallization. The process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Thermal Decomposition

Barium isodecanoate undergoes thermal degradation at elevated temperatures, producing barium oxide and fatty acid derivatives. Studies indicate a two-stage decomposition process:

-

Stage 1 (150–250°C): Cleavage of the carboxylate ligand, releasing isodecanoic acid and intermediate barium species.

-

Stage 2 (>300°C): Formation of barium oxide (BaO) and carbonaceous residues .

Thermogravimetric analysis (TGA) of related barium carboxylates reveals decomposition temperatures aligned with its molecular stability:

| Compound | Dehydration Temp (°C) | Decomposition Temp (°C) |

|---|---|---|

| This compound | 100–150 | 250–450 |

| Barium neodecanoate | 120–160 | 300–480 |

The general reaction is:

where represents the isodecyl group.

Reactivity with Acids

This compound reacts with strong mineral acids (e.g., HCl, HSO) via protonolysis, forming soluble barium salts and liberating isodecanoic acid:

This reaction is critical for its role as a stabilizer in acidic polymer matrices, where it neutralizes HCl byproducts .

In contrast, weak acids (e.g., acetic acid) show limited reactivity due to the carboxylate’s weaker nucleophilicity .

Coordination and Ligand Exchange

This compound participates in ligand-exchange reactions with transition metals, forming heterometallic complexes. For example, with titanium alkoxides:

This reaction is utilized in sol-gel synthesis of barium titanate (BaTiO) thin films, where it acts as a precursor .

Reactivity with Bases and Carbonates

In alkaline environments, this compound reacts with hydroxides or carbonates to form overbased complexes. For instance, with sodium carbonate:

These overbased systems exhibit enhanced thermal stability and are used in lubricant additives .

Oxidation and Combustion

While this compound itself is non-flammable, combustion of its organic ligands produces CO and HO. Elemental barium residues (from decomposition) react vigorously with oxygen:

This exothermic reaction is mitigated in polymer matrices by the ligand’s protective effect .

Kinetic and Mechanistic Insights

Scientific Research Applications

Barium isodecanoate has several applications in scientific research:

Catalysis: It is used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.

Material Science: It is employed in the preparation of advanced materials, including barium-based ceramics and nanomaterials.

Biological Studies: Its role in biological systems is being explored, particularly in the study of barium’s effects on cellular processes.

Industrial Applications: It is used in the production of lubricants, stabilizers, and plasticizers.

Mechanism of Action

The mechanism of action of barium isodecanoate involves its ability to coordinate with other molecules and ions. In catalysis, it acts by providing a reactive site for the substrate molecules, facilitating the reaction. In biological systems, barium ions can interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

Barium isodecanoate belongs to a broader class of barium carboxylates, which vary in chain length, branching, and functional groups. Key comparable compounds include:

Table 1: Comparative Overview of Barium Carboxylates

*Molecular formulas are inferred based on parent acid structures.

Key Observations:

Branching Differences: Iso- vs. Neo-branching: this compound and neodecanoate differ in carboxylate chain branching. Iso-branching refers to a methyl group on the penultimate carbon, while neo-branching involves a tertiary carbon structure. This impacts solubility and thermal behavior; neo-branched derivatives like barium neodecanoate exhibit higher purity and are used in specialized applications (e.g., superconductors) . Chain Length: Shorter-chain carboxylates (e.g., isooctanoate) may offer better solubility in polar solvents, whereas longer chains (e.g., isodecanoate) enhance compatibility with organic polymers .

Inorganic vs. In contrast, organic carboxylates like this compound are soluble in non-polar solvents, making them suitable for coatings and catalytic systems .

Market and Industrial Relevance

While direct market data for this compound is scarce, zinc-based complexes (e.g., zinc isodecanoate neodecanoate) are extensively tracked in global consumption reports, highlighting demand in coatings and chemical synthesis . Barium carboxylates likely occupy niche markets due to their specialized applications. For example, barium neodecanoate’s superconductor-grade purity suggests its use in high-tech industries, whereas isodecanoate derivatives may dominate polymer stabilization .

Thermal and Physical Properties

- Thermal Stability: Longer-chain carboxylates (e.g., isodecanoate) generally decompose at higher temperatures (>200°C) compared to shorter-chain analogs, making them suitable for high-temperature processes.

- Solubility : Branched carboxylates improve solubility in organic solvents. Neo-branched derivatives may offer superior film-forming properties in superconductors .

Q & A

Q. 1.1. What are the established methods for synthesizing barium isodecanoate, and how do experimental variables influence yield and purity?

Answer: Synthesis typically involves reacting isodecanoic acid with barium hydroxide or carbonate under controlled conditions. Key variables include solvent choice (e.g., toluene or ethanol), reaction temperature (80–120°C), and stoichiometric ratios. Post-synthesis, purification via recrystallization or vacuum distillation is critical. Characterization requires FTIR (to confirm carboxylate coordination), elemental analysis (for Ba²⁺ content), and thermogravimetric analysis (TGA) to assess thermal stability .

Q. 1.2. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

Answer:

- FTIR : Identifies symmetric/asymmetric stretching of carboxylate groups (∼1400–1600 cm⁻¹) to confirm ligand coordination .

- XRD : Determines crystallinity and compares lattice parameters to known metal carboxylate structures .

- TGA/DSC : Quantifies decomposition temperatures and evaluates thermal stability under inert/oxidizing atmospheres .

- NMR : Limited utility due to paramagnetic Ba²⁺ but can analyze ligand purity pre-synthesis .

Intermediate Research Questions

Q. 2.1. How should researchers design experiments to optimize this compound’s catalytic activity in polymer stabilization?

Answer: A robust design includes:

- Variable Screening : Test concentrations (0.1–5 wt%) in polymer matrices under varying temperatures (e.g., 150–300°C).

- Control Groups : Compare with commercial stabilizers (e.g., barium stearate).

- Performance Metrics : Measure oxidative induction time (OIT) via DSC and mechanical properties (tensile strength) pre/post aging .

- Reproducibility : Document batch-to-batch variations in synthesis to isolate catalytic efficacy from purity artifacts .

Q. 2.2. How can contradictory data in thermal stability studies of this compound be resolved?

Answer: Contradictions often arise from:

- Methodological Differences : Heating rates in TGA (e.g., 5°C/min vs. 20°C/min) alter decomposition profiles.

- Sample Purity : Trace solvents or unreacted ligands skew results. Validate via elemental analysis and FTIR .

- Atmospheric Effects : Compare inert (N₂) vs. oxidative (O₂) environments to isolate degradation pathways .

- Statistical Validation : Apply ANOVA to assess significance of observed differences across studies .

Advanced Research Questions

Q. 3.1. What computational models are effective for predicting this compound’s interactions in nanocomposite systems?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-Ba²⁺ binding energies and dispersion in polymer matrices. Validate with experimental XRD and rheological data .

- DFT Calculations : Optimize geometries for carboxylate coordination modes (monodentate vs. bidentate) and correlate with FTIR shifts .

- Challenges : Parameterization of force fields for heavy metals like barium requires calibration against experimental enthalpies of decomposition .

Q. 3.2. How can this compound’s role in hybrid material synthesis be systematically investigated?

Answer:

Q. 3.3. What strategies address reproducibility challenges in this compound-based catalysis studies?

Answer:

- Standardized Protocols : Publish detailed synthesis steps (e.g., solvent drying times, filtration methods) to minimize batch variability .

- Collaborative Validation : Cross-laboratory studies using shared reagents to identify systemic errors .

- Open Data : Share raw TGA/DSC curves and NMR spectra in supplementary materials for direct comparison .

Methodological & Ethical Considerations

Q. 4.1. What ethical guidelines apply to handling this compound in environmental toxicity studies?

Answer:

- Safety Protocols : Use fume hoods for synthesis (due to volatile solvents) and PPE for Ba²⁺ exposure .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent ecosystem contamination .

- Transparency : Disclose potential conflicts of interest if collaborating with industrial partners .

Q. 4.2. How can cross-disciplinary research (e.g., materials science/environmental chemistry) enhance this compound applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.